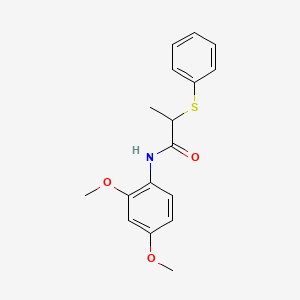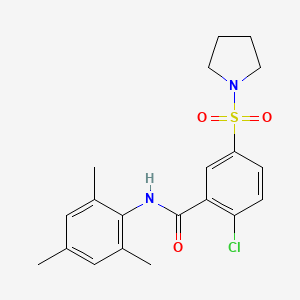
N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the class of N-benzylphenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among drug users due to its potent psychedelic effects. However, its use has been associated with severe adverse effects, including fatalities.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide involves the activation of serotonin receptors, particularly the 5-HT2A receptor. This activation leads to the alteration of sensory perception, cognition, and emotion, resulting in the psychedelic effects associated with the drug. The exact mechanism by which N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide produces its effects is not fully understood, but it is believed to involve the modulation of glutamate and dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide are similar to those of other hallucinogens. The drug alters sensory perception, cognition, and emotion, leading to visual and auditory hallucinations, altered sense of time and space, and changes in mood and thought patterns. It also affects the autonomic nervous system, leading to changes in heart rate, blood pressure, and body temperature. In high doses, N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide can cause seizures, respiratory depression, and even death.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide in lab experiments is its potent psychedelic effects, which can be used to study the mechanisms underlying the effects of hallucinogens. However, the use of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide is associated with significant health risks, including toxicity and fatalities. It is also a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes.
将来の方向性
Future research on N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide should focus on elucidating its mechanism of action and the long-term effects of its use. Studies should also investigate the potential therapeutic uses of the drug, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, researchers should explore alternative synthetic routes for the production of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide that are safer and more efficient than the current method.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide is a potent hallucinogenic drug that has gained popularity among drug users. Its use is associated with severe adverse effects, including fatalities. However, it has also been used in scientific research to study the effects of hallucinogens on the central nervous system. Future research should focus on elucidating the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide and exploring its potential therapeutic uses.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide involves the reaction of 2C-I with 2-thiophenyl-ethylamine to form N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide. The reaction is catalyzed by palladium on carbon and requires careful handling due to the high toxicity of the reagents involved. The purity of the final product is crucial, as impurities can lead to adverse effects.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of hallucinogens. Studies have also shown that N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide has a high affinity for the 5-HT2A receptor, making it a potent hallucinogen.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12(22-14-7-5-4-6-8-14)17(19)18-15-10-9-13(20-2)11-16(15)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVXGBHQQZWNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)

![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
![1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5208425.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)
![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5208458.png)
![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)
![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)

![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)